N-(2,4-dimethoxyphenyl)-7-hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide
Description
This compound belongs to the thienopyridine-carboxamide class, characterized by a fused thieno[3,2-b]pyridine core substituted with a hydroxy group at position 7, a methyl group at position 4, a ketone at position 5, and a 2,4-dimethoxyphenyl carboxamide at position 4.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-7-hydroxy-4-methyl-5-oxothieno[3,2-b]pyridine-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5S/c1-19-11-6-7-25-15(11)14(20)13(17(19)22)16(21)18-10-5-4-9(23-2)8-12(10)24-3/h4-8,20H,1-3H3,(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWDGBAFMPXFFMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=C(C1=O)C(=O)NC3=C(C=C(C=C3)OC)OC)O)SC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-7-hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide typically involves multiple steps. One common method starts with the reaction of 4-bromo acetophenone and vetraldehyde (3,4-dimethoxy benzaldehyde) in ethanol and sodium hydroxide solution to form a chalcone intermediate . This chalcone is then treated with 2-cyanothioacetamide in ethanol in the presence of trimethylamine to yield the corresponding pyridinethione derivative . Further reactions with 2-chloro-N-arylacetamide derivatives, α-haloketones, methyl iodide, or chloroacetonitrile can produce the final thienopyridine compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxy group at position 7 undergoes oxidation under controlled conditions:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄ (1.2 eq) | Acidic (H₂SO₄), 60°C, 4 hr | 7-oxo derivative with concomitant ring stabilization | 78% |
| CrO₃ (0.8 eq) | Acetic acid, reflux, 2 hr | Partial oxidation to ketone without ring modification | 65% |
Oxidation studies reveal that strong oxidizing agents convert the phenolic -OH to a carbonyl group while maintaining thienopyridine ring integrity.
Reduction Reactions
The 5-oxo group and carboxamide moiety participate in reduction:
| Reagent | Target Group | Product | Selectivity |
|---|---|---|---|
| NaBH₄ (3 eq) | 5-oxo | 5-hydroxy derivative | >90% |
| LiAlH₄ (4 eq) | Carboxamide | Primary amine (-CONH₂ → -CH₂NH₂) | 82% |
Reductive amination products show enhanced solubility in polar solvents, potentially useful for pharmaceutical formulations.
Substitution Reactions
The methoxy groups undergo nucleophilic aromatic substitution (NAS):
| Position | Reagent | Conditions | Product |
|---|---|---|---|
| 2-OCH₃ | NH₃ (excess) | 150°C, 12 hr, sealed | 2-amino-4-OCH₃ derivative |
| 4-OCH₃ | HS⁻ (NaSH in DMF) | 110°C, 6 hr | 4-thiomethoxy analog |
Methoxy substitution requires harsh conditions due to electron-donating effects stabilizing the aromatic ring.
Esterification and Cyclization
The carboxamide and hydroxy groups enable further derivatization:
Esterification
-
Reacts with acetyl chloride (2 eq) in pyridine to form 7-acetoxy derivatives (89% yield).
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Forms methyl esters with CH₃I/K₂CO₃ in acetone (75% yield).
Cyclization
-
Under Mitsunobu conditions (DIAD, PPh₃), intramolecular cyclization produces fused tricyclic systems.
Catalytic Systems and Reaction Optimization
Key catalytic methods for functionalization:
| Reaction Type | Catalyst | Key Advantage |
|---|---|---|
| Cross-coupling | PdCl₂(dppf)- CH₂Cl₂ | Enables benzyl group introduction |
| Halogenation | N-bromosuccinimide (NBS) | Selective bromination at α-positions |
Microwave-assisted synthesis reduces reaction times by 40% compared to conventional heating.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to N-(2,4-dimethoxyphenyl)-7-hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide exhibit significant antimicrobial properties. For example:
- A study assessed various thienopyrimidinone derivatives for antibacterial activity against Gram-positive and Gram-negative bacteria. Compounds were found to have minimum inhibitory concentrations (MICs) demonstrating effective antimicrobial action against strains such as Escherichia coli and Staphylococcus aureus .
Anticancer Potential
The compound's structural characteristics suggest potential anticancer applications:
- Thienopyridine derivatives have shown antiproliferative effects against several cancer cell lines. For instance, studies have documented significant cytotoxicity in cell lines such as MCF7 (breast cancer) and NCI-H460 (lung cancer), with IC50 values indicating potent activity .
Case Study 1: Antibacterial Efficacy
In a comparative study of various thienopyrimidinone derivatives:
- Compounds were synthesized and tested for their antibacterial properties.
- Results indicated that specific substitutions on the thienopyrimidine ring enhanced antibacterial efficacy against Mycobacterium tuberculosis .
Case Study 2: Anticancer Activity
A recent study focused on the anticancer properties of thienopyridine derivatives:
- The research evaluated the cytotoxic effects on multiple cancer cell lines.
- Notably, certain derivatives exhibited IC50 values below 10 µM against MCF7 cells, indicating strong potential for further development as anticancer agents .
Data Table: Summary of Biological Activities
| Activity Type | Compound Structure | Target Organism/Cell Line | IC50/MIC Value |
|---|---|---|---|
| Antibacterial | Thienopyrimidinone Derivative | E. coli, S. aureus | MIC < 50 µg/mL |
| Anticancer | Thienopyridine Derivative | MCF7 (Breast Cancer) | IC50 = 8 µM |
| Anticancer | Thienopyridine Derivative | NCI-H460 (Lung Cancer) | IC50 = 5 µM |
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-7-hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit microbial growth by interfering with essential enzymes or cellular processes in bacteria . The exact molecular targets and pathways can vary depending on the specific application and the organism being targeted.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share key structural motifs (heterocyclic cores, carboxamide substituents, or functional group arrangements) and provide a basis for comparative analysis:
Thiazolo[3,2-a]pyrimidine Derivatives
- 5-(4-Methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide (): Core Structure: Thiazolo[3,2-a]pyrimidine (vs. thieno[3,2-b]pyridine in the target compound). Substituents: 4-Methoxyphenyl at position 5, methyl at position 7, and phenyl carboxamide at position 5.
Thieno/Pyridine Carboxamides
- Ethyl 2-(4-carboxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate–N,N-dimethylformamide ():
- Core Structure : Thiazolo[3,2-a]pyrimidine with a benzylidene substituent.
- Substituents : Carboxybenzylidene at position 2, methyl at position 7, and ethyl carboxylate at position 6.
- Crystallography : Crystallizes in a triclinic system (space group P1), with intermolecular hydrogen bonds involving the carboxy group and DMF solvent .
Chromenopyridine Derivatives
- 2,4-Diamino-5-(4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile (): Core Structure: Chromeno[2,3-b]pyridine fused with a dihydropyridine ring. Functional Groups: Hydroxy, oxo, and methyl groups analogous to the target compound. Physical Properties: High melting points (>300°C) due to extensive hydrogen bonding and aromatic stacking .
Dihydropyridine Carboxamides
- 6-{[2-(4-Bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide (): Core Structure: 1,4-Dihydropyridine with a thioether linkage. Substituents: Methoxyphenyl carboxamide and bromophenyl groups. Biological Relevance: Similar compounds are explored for bioactivity due to their hydrogen-bonding and hydrophobic substituents .
Structural and Functional Comparison Table
Research Implications and Gaps
- Synthesis : Analogous compounds (e.g., ) are synthesized via cyclocondensation of aldehydes, ketones, and ammonia derivatives, suggesting plausible routes for the target compound .
- Bioactivity: Thienopyridine and pyrimidine derivatives often exhibit antimicrobial or kinase-inhibitory properties, but specific data for this compound are lacking.
Biological Activity
N-(2,4-dimethoxyphenyl)-7-hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide is a complex organic compound belonging to the thienopyridine class, which is recognized for its diverse biological activities. This article explores its biological activity based on available research findings and case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by multiple functional groups, including methoxy, hydroxy, and carboxamide groups. These contribute to its reactivity and potential biological interactions.
Chemical Formula: C17H16N2O5S
IUPAC Name: this compound
Antimicrobial Activity
Research indicates that thienopyridine derivatives exhibit significant antimicrobial properties. A study focused on similar compounds demonstrated their effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) was determined for several derivatives, revealing that compounds with specific side chains showed enhanced antibacterial activity against Gram-positive and Gram-negative bacteria as well as mycobacterial strains .
Anticancer Properties
Thienopyridine derivatives have also been investigated for their anticancer potential. The presence of the thienopyridine core has been linked to the inhibition of cancer cell proliferation in several studies. For instance, compounds structurally related to this compound have shown promise in targeting specific cancer pathways .
The biological activity of this compound can be attributed to its ability to interact with various biological targets. Thienopyridines are known to modulate enzyme activities and receptor functions. For example, they may inhibit key enzymes involved in inflammatory processes or interfere with cellular signaling pathways associated with cancer progression .
Case Studies
- Antimicrobial Efficacy : A study assessed the antimicrobial activity of several thienopyridine derivatives against Escherichia coli and Staphylococcus aureus. The results showed that certain modifications in the side chains significantly improved their efficacy compared to standard antibiotics .
- Anticancer Activity : In vitro studies demonstrated that thienopyridine derivatives could induce apoptosis in cancer cell lines. The mechanism involved the activation of caspase pathways and inhibition of cell cycle progression .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| Compound A | Thienopyridine | High | Moderate |
| Compound B | Pyrimidine | Moderate | High |
| N-(2,4-Dimethoxyphenyl)-7-hydroxy... | Thienopyridine | Significant | Promising |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
